Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)-
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Overview
Description
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is an organic compound with the molecular formula C9H9NO2 This compound features a unique structure characterized by the presence of an isocyano group and a cyclopentenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- typically involves the reaction of cyclopentadiene with isocyanides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopentenylidene derivatives.
Scientific Research Applications
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopentenylidene moiety can interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (E)-
- Cyclopentadiene derivatives
- Isocyanide compounds
Uniqueness
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is unique due to the specific configuration of its isocyano and cyclopentenylidene groups. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
90987-29-4 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3Z)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3- |
InChI Key |
SBHNPHNIVBXIMQ-CLTKARDFSA-N |
Isomeric SMILES |
[C-]#[N+]C1=C/C(=C\CC(=O)O)/CC1 |
Canonical SMILES |
[C-]#[N+]C1=CC(=CCC(=O)O)CC1 |
Origin of Product |
United States |
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